6-(4-ethylpiperazin-1-yl)nicotinic acid
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Overview
Description
6-(4-ethylpiperazin-1-yl)nicotinic acid is a chemical compound with the molecular formula C12H17N3O2. It is known for its unique structure, which includes a piperazine ring substituted with an ethyl group and a pyridine ring with a carboxylic acid group.
Scientific Research Applications
6-(4-ethylpiperazin-1-yl)nicotinic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethylpiperazin-1-yl)nicotinic acid typically involves the reaction of 4-ethylpiperazine with pyridine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors or high-pressure reactors, to increase the efficiency and yield of the reaction. The use of automated systems and process optimization can further enhance the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(4-ethylpiperazin-1-yl)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may yield corresponding oxides, while reduction may produce alcohol derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .
Mechanism of Action
The mechanism of action of 6-(4-ethylpiperazin-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-(4-ethylpiperazin-1-yl)nicotinic acid include:
- 6-(4-Ethylpiperazin-1-yl)pyridine-3-carbonitrile
- 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid
- 6-(4-Phenylpiperazin-1-yl)pyridine-3-carboxylic acid .
Uniqueness
The presence of the ethyl group on the piperazine ring and the carboxylic acid group on the pyridine ring contribute to its unique properties and make it a valuable compound for various research and industrial purposes .
Properties
IUPAC Name |
6-(4-ethylpiperazin-1-yl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-14-5-7-15(8-6-14)11-4-3-10(9-13-11)12(16)17/h3-4,9H,2,5-8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRHWCADEHSTBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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